1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Overview
Description
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a methoxyethyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides and base catalysts.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the tetrahydrofuran group.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the urea linkage to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indole ring and the tetrahydrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of the urea linkage can produce amine derivatives.
Scientific Research Applications
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, such as serotonin receptors, which can modulate neurotransmitter activity. Additionally, the compound may inhibit certain enzymes or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(methyl)urea: This compound lacks the tetrahydrofuran moiety and has different biological activities.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(phenyl)urea: The presence of a phenyl group instead of the tetrahydrofuran moiety alters its chemical properties and applications.
Uniqueness
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to the combination of the indole core, methoxyethyl group, and tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-22-10-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-9-23-13/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZDGSZLINAGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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